

NF023 Hexasodium Electrophysiology Recordings: Technical Support Center

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Compound of Interest

Compound Name: NF023 hexasodium

Cat. No.: B1139560

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing electrophysiological recordings with **NF023 hexasodium**.

Frequently Asked Questions (FAQs) about NF023

Q1: What is NF023 and what is its primary mechanism of action?

NF023 is a subtype-selective, competitive, and reversible antagonist of the P2X1 receptor.^[1] It functions by blocking the binding of ATP to the P2X1 receptor, thereby preventing the opening of this ligand-gated ion channel.^{[2][3]}

Q2: What is the selectivity profile of NF023?

NF023 is most potent at human P2X1 receptors.^{[1][4]} Its inhibitory concentrations (IC₅₀) for various human P2X subtypes are detailed in the quantitative data summary below. It is selective over adrenoceptors, histamine, and P2Y receptors.^[1] However, it's important to note that NF023 can also inhibit the α -subunit of Go/i G-proteins with an EC₅₀ of approximately 300 nM.^[1]

Q3: How should I prepare and store NF023 stock solutions?

NF023 is soluble in water up to 100 mM.^[1] For stock solution preparation, it is recommended to reconstitute the solid powder in water. Following reconstitution, it is best to create aliquots

and freeze them at -20°C to avoid repeated freeze-thaw cycles. For long-term storage of several months, -80°C is recommended.[4] Always refer to the batch-specific information on the certificate of analysis for the precise molecular weight to ensure accurate concentration calculations.[1]

Q4: Is NF023 a competitive or non-competitive antagonist?

NF023 acts as a competitive antagonist at P2X1 receptors.[1][2] This means it competes with the agonist (like ATP) for the same binding site. Experimentally, this is observed as a rightward shift in the agonist's concentration-response curve without a reduction in the maximal response.[2][4]

Troubleshooting Guide for NF023 Electrophysiology Recordings

This section addresses common issues that may arise during electrophysiological experiments using NF023.

Issue 1: No observable effect of NF023 on ATP-gated currents.

- Question: I've applied NF023, but I'm not seeing any reduction in the current activated by my P2X agonist (e.g., ATP or α,β -meATP). What could be the problem?
- Answer: There are several potential reasons for a lack of effect:
 - P2X Receptor Subtype: Confirm that the cells or tissue you are studying express P2X1 receptors, as NF023 is significantly more potent at this subtype compared to others like P2X2 and P2X4.[1][2][4] P2X4 receptors, for instance, are insensitive to NF023 at concentrations up to 100 μ M.[2]
 - NF023 Concentration: The concentration of NF023 may be too low to effectively antagonize the P2X receptors present, especially if you are using a high concentration of agonist. Refer to the IC50 values in the table below to ensure you are using an appropriate concentration range.
 - Drug Application Time: Ensure that you are pre-incubating the preparation with NF023 for a sufficient duration before co-applying it with the agonist. As a competitive antagonist, it

needs time to bind to the receptors.

- Solution Stability: While generally stable, ensure your NF023 stock solution has been stored correctly and that the working solution was freshly prepared.[4]

Issue 2: Unstable baseline or increased noise after NF023 application.

- Question: After perfusing my recording chamber with NF023-containing solution, my baseline has become drifts or noisy. What should I do?
- Answer: Baseline instability and increased noise are common electrophysiology problems that can be exacerbated by solution exchange.[5][6]
 - Grounding Issues: Improper grounding is a primary cause of electrical noise.[5][6][7] Ensure all components of your setup are connected to a single, common ground point to prevent ground loops.[5][7]
 - Perfusion System: The perfusion system itself can introduce noise or mechanical instability.[6] Try to physically distance the perfusion pump from the recording setup. A gravity-fed system may be quieter.[6] Also, check for vibrations or movement of the slice or electrode caused by the perfusion.[6]
 - Liquid Junction Potential: A change in the ionic composition of the extracellular solution when applying NF023 can alter the liquid junction potential, leading to a baseline shift.[6] This is usually a one-time shift that should stabilize.
 - Clogged Pipette: Particulate matter in the drug solution can partially clog the patch pipette, leading to an unstable recording.[6] It is good practice to filter all solutions, including the final NF023 working solution, before use.[6][8]

Issue 3: The effect of NF023 is slow to wash out or appears irreversible.

- Question: I'm having difficulty reversing the inhibitory effect of NF023 after washing it out. Is this expected?
- Answer: While NF023 is described as a reversible antagonist, the practical washout time can depend on several factors:[1]

- Concentration Used: Higher concentrations of NF023 will require a longer washout period.
- Perfusion Rate: Ensure your perfusion system allows for a complete and rapid exchange of the solution in the recording chamber. A slow or incomplete exchange will prolong the washout time.
- "Sticky" Compound: Some compounds can be "sticky" and non-specifically adhere to the tissue preparation or the perfusion tubing. If you consistently experience this issue, consider if the concentration can be lowered or if the perfusion system can be optimized for faster exchange.
- Receptor Desensitization: Be mindful of receptor desensitization caused by repeated agonist applications, which could be misinterpreted as an incomplete washout of the antagonist.[\[9\]](#) Allow for sufficient recovery time between agonist applications.

Issue 4: Decreased seal resistance during NF023 application.

- Question: My giga-ohm seal is becoming unstable and the seal resistance is dropping after I start perfusing with NF023. Why is this happening?
- Answer: A drop in seal resistance is often related to the health of the cell or the stability of the patch, but can be influenced by the experimental solutions.[\[6\]](#)
 - Solution Osmolarity: Check that the osmolarity of your NF023-containing solution matches that of your control extracellular solution. A mismatch in osmolarity can stress the cell membrane and compromise the seal.
 - Solvent Effects: If you are using a solvent other than water for your stock solution, ensure the final concentration of the solvent in your working solution is minimal and consistent across control and drug solutions.
 - Pipette Drift: Mechanical drift of the recording pipette can cause the seal to be lost.[\[10\]](#)[\[11\]](#) Ensure that your micromanipulator is stable and that there is no tension on the pipette holder from tubing or cables.[\[8\]](#)[\[10\]](#)

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) of NF023 on various human P2X receptor subtypes.

Receptor Subtype	IC ₅₀ (μM)	Species	Reference(s)
P2X1	0.21	Human	[1] [2] [4]
P2X3	28.9	Human	[1] [2] [4]
P2X2	> 50	Human	[1] [2] [4]
P2X4	> 100	Human	[1] [2] [4]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing NF023 Antagonism

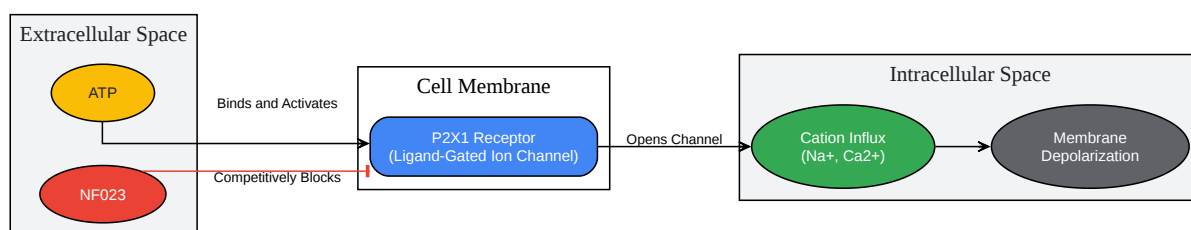
This protocol provides a general framework for studying the effect of NF023 on P2X1 receptors in cultured cells using the whole-cell patch-clamp technique.

- Solution Preparation:
 - External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes.
 - Internal Solution: Prepare a standard internal solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH. Filter the internal solution before use.[\[8\]](#)
 - NF023 Stock Solution: Prepare a 10 mM stock solution of NF023 in sterile water.[\[1\]](#) Aliquot and store at -20°C.
 - Working Solutions: On the day of the experiment, dilute the NF023 stock solution into the external solution to achieve the desired final concentrations. Prepare a vehicle control solution with the same dilution of water.
- Cell Preparation and Recording:

- Plate cells expressing the P2X receptor of interest onto coverslips suitable for microscopy and recording.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with oxygenated external solution.
- Approach a target cell with a glass micropipette (3-5 M Ω resistance) filled with the internal solution.[3]
- Apply positive pressure to the pipette as it enters the bath to keep the tip clean.[10]
- Form a high-resistance (>1 G Ω) seal between the pipette tip and the cell membrane.[3][6]
- Rupture the membrane patch to achieve the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell at a holding potential of -60 mV.[3]
 - Record a stable baseline current for several minutes in the vehicle control solution.
 - Apply the P2X agonist (e.g., ATP or α,β -meATP at its EC₅₀ concentration) to elicit a baseline inward current. Wash out the agonist and allow the current to return to baseline. Repeat this step 2-3 times to ensure a stable response.
 - Switch the perfusion to the external solution containing the desired concentration of NF023. Allow the solution to perfuse for 3-5 minutes to ensure equilibration.
 - Co-apply the P2X agonist with NF023 and record the peak inward current.
 - To test for reversibility, wash out NF023 and the agonist with the control external solution and re-apply the agonist alone after a recovery period.
- Data Analysis:
 - Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of NF023.

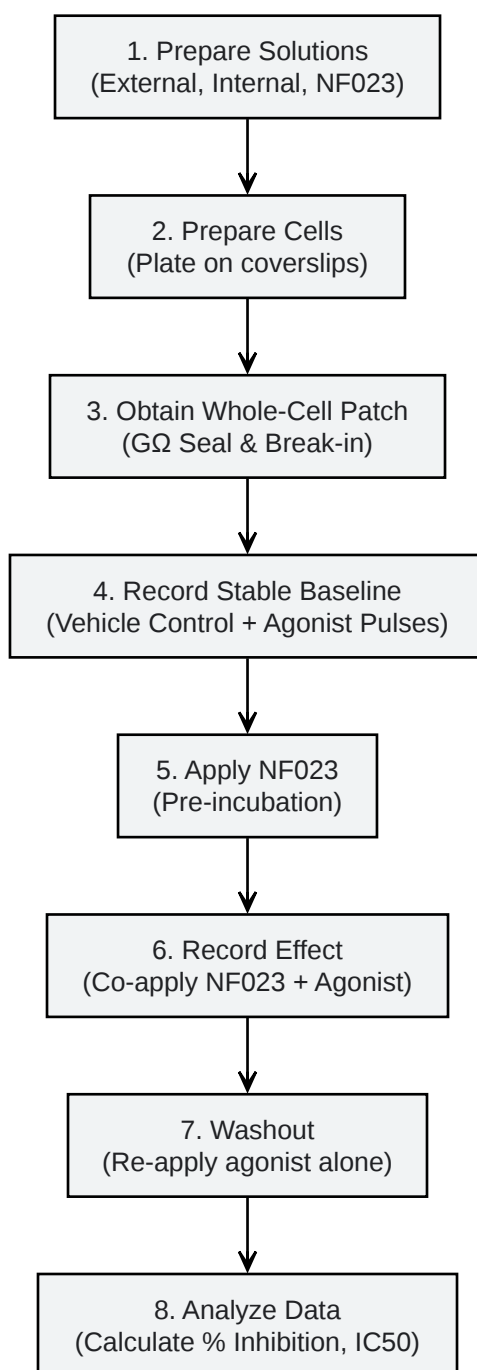
- Calculate the percentage inhibition for each concentration of NF023.
- Plot the percentage inhibition against the logarithm of the NF023 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations



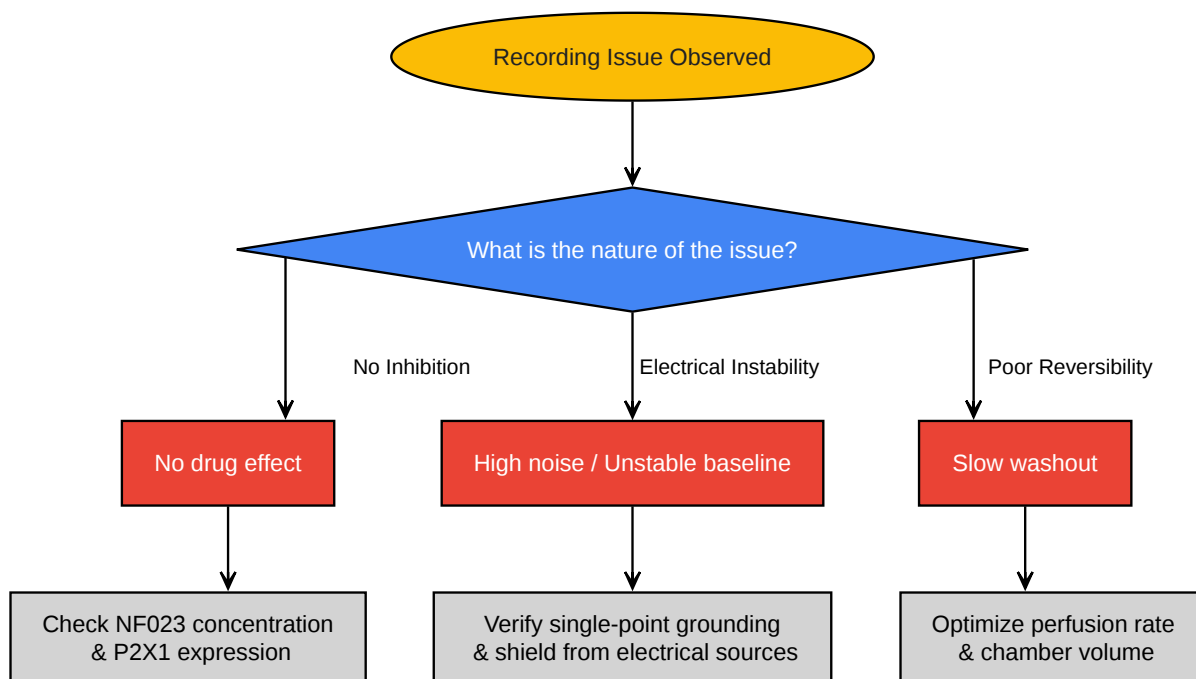
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Caption: P2X1 receptor signaling pathway and the antagonistic action of NF023.



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Caption: Standard experimental workflow for NF023 electrophysiology.



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References

- 1. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Grounding Guide - NPI Electronic [npielelectronic.com]

- 8. [scientifica.uk.com](https://www.scientifica.uk.com) [[scientifica.uk.com](https://www.scientifica.uk.com)]
- 9. [sophion.com](https://www.sophion.com) [[sophion.com](https://www.sophion.com)]
- 10. [scientifica.uk.com](https://www.scientifica.uk.com) [[scientifica.uk.com](https://www.scientifica.uk.com)]
- 11. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
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